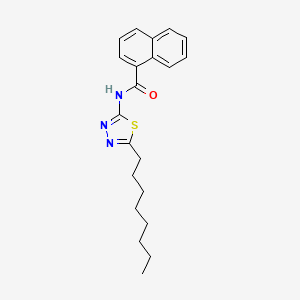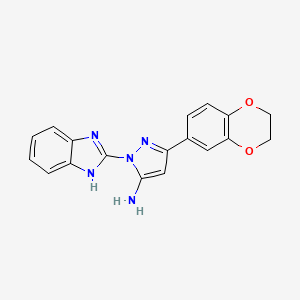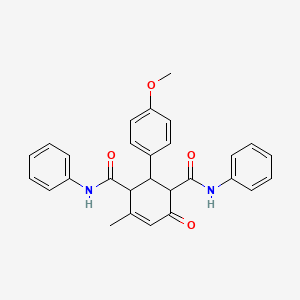
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the compound with 4-chlorobenzoic acid under specific reaction conditions, such as the use of a catalyst and controlled temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in tetrahydroquinoline derivatives.
Scientific Research Applications
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate can be compared with other similar compounds, such as:
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: This compound lacks the chlorobenzoate moiety and may have different biological activities.
4-Chlorobenzoic acid derivatives: These compounds share the chlorobenzoate moiety but differ in the tetrahydroquinoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H26ClNO3 |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
(1-acetyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-7-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C27H26ClNO3/c1-18(30)29-24-16-22(32-25(31)19-10-12-21(28)13-11-19)14-15-23(24)27(4,17-26(29,2)3)20-8-6-5-7-9-20/h5-16H,17H2,1-4H3 |
InChI Key |
ORNFGIKIYUMUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(CC1(C)C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042520.png)
![4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042522.png)
![methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042525.png)

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11042529.png)
![N-{N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-phenylcarbamimidoyl]carbamimidoyl}benzamide](/img/structure/B11042530.png)
![2-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B11042533.png)
![2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11042537.png)

![3-[(4-Methoxyphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11042568.png)

![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11042579.png)
![N-(3-chlorophenyl)-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea](/img/structure/B11042588.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11042590.png)
